3-((Trifluoromethyl)thio)picolinic acid

Lipophilicity Drug design Agrochemical discovery

Med-chem and agrochemical programs often stall when lead series lack passive permeability. Substituting a 3-CF3 or 3-SCH3 group with a 3-SCF3 motif increases computed LogP by +0.59 to +0.89 units while maintaining a TPSA of 50.19 Ų, directly enhancing membrane penetration. Procuring the free carboxylic acid eliminates the saponification or nitrile hydrolysis steps required when using the methyl ester or nitrile precursors, saving 1-2 synthetic operations per library member. • Directly elaborates to amide or ester pharmacophore in a single coupling step. • Avoids hydrate formation that complicates formulation of the 5-CF₃ analog. • TPSA below the CNS penetration threshold (~60-70 Ų), making it suitable for brain-penetrant candidate design.

Molecular Formula C7H4F3NO2S
Molecular Weight 223.17 g/mol
CAS No. 1204234-50-3
Cat. No. B6351543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trifluoromethyl)thio)picolinic acid
CAS1204234-50-3
Molecular FormulaC7H4F3NO2S
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)SC(F)(F)F
InChIInChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
InChIKeyOSELKZXPXNAZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Trifluoromethyl)thio)picolinic Acid Overview


3-((Trifluoromethyl)thio)picolinic acid (CAS 1204234-50-3) is a heteroaromatic picolinic acid derivative in which the pyridine 3‑position bears a trifluoromethylthio (–SCF₃) substituent rather than a halogen, alkylthio, or trifluoromethyl group. The –SCF₃ motif confers a higher Hansch hydrophobicity constant (π = 1.44) than the corresponding –CF₃ group (π = 0.88) [1], and the carboxylic acid handle permits downstream amidation, esterification, or decarboxylative functionalisation [2]. These combined features position the compound as a synthetic intermediate in medicinal-chemistry and agrochemical programmes that require enhanced passive permeability while retaining a derivatisable acid group.

Why 3-((Trifluoromethyl)thio)picolinic Acid Is Unique


Positional isomerism on the pyridine ring and the nature of the 3‑substituent jointly determine lipophilicity, electronic character, and metabolic stability. Moving the –SCF₃ group from the 3‑ to the 4‑ or 5‑position alters the vector of the hydrophobic patch and the pKa of the adjacent carboxylic acid, directly impacting target binding and solubility [1]. Similarly, replacing –SCF₃ with –CF₃ removes the divalent sulfur bridge, lowering log P by roughly 0.6 log units , while switching to –SCH₃ eliminates the strongly electron‑withdrawing fluorine atoms and reduces both oxidative stability and membrane partitioning . These differences make simple one‑for‑one interchange unreliable in structure‑activity campaigns.

3-((Trifluoromethyl)thio)picolinic Acid – Physicochemical Evidence


Lipophilicity: 3-SCF3 vs. 3-CF3 Picolinic Acid

The computed octanol‑water partition coefficient (LogP) of 3‑((trifluoromethyl)thio)picolinic acid is 2.3917 , compared to 1.7986 for the direct 3‑CF₃ analog 3‑(trifluoromethyl)picolinic acid . The ΔLogP of +0.59 demonstrates that replacing the –CF₃ group with –SCF₃ substantially increases lipophilicity while retaining an identical TPSA of 50.19 Ų .

Lipophilicity Drug design Agrochemical discovery

Lipophilicity: 3-SCF3 vs. 3-SCH3 Picolinic Acid

3‑((Trifluoromethyl)thio)picolinic acid (LogP = 2.3917) is +0.89 log units more lipophilic than 3‑(methylthio)picolinic acid (LogP = 1.5017) . This difference arises from the replacement of three C–H bonds with three C–F bonds, which increases the molecular volume of the thioether substituent and reduces its hydrogen‑bond acceptor character.

Lipophilicity Fluorine chemistry Medicinal chemistry

Regioisomer Comparison: 3-SCF3 vs. 4-SCF3

The 3‑SCF₃ regioisomer (target compound) exhibits a computed TPSA of 50.19 Ų , whereas the 4‑SCF₃ isomer (CAS 1512900‑93‑4) has a higher TPSA of 75.5 Ų [1]. This +25.3 Ų difference reflects the different spatial relationship between the carboxylic acid and the –SCF₃ substituent, which modulates intramolecular hydrogen‑bonding and solvation.

Regioisomer Topological polar surface area Structure‑activity relationship

Physicochemical Profile vs. 5-CF3 Picolinic Acid

5‑(Trifluoromethyl)picolinic acid (CAS 80194‑69‑0) has an ACD/LogP of 1.51 and a reported crystalline hydrate structure [1], whereas the target 3‑SCF₃ compound has a computed LogP of 2.3917 . The LogP difference of +0.88 units is accompanied by a shift in the heteroatom substitution pattern that alters both hydrogen‑bonding geometry and metabolic soft spots.

Lipophilicity Crystal engineering Agrochemical

Hansch Hydrophobicity: SCF3 vs. CF3

The –SCF₃ substituent has a measured Hansch lipophilicity parameter π = 1.44, approximately 1.6‑fold higher than the –CF₃ group (π = 0.88) [1]. When this fragment constant is mapped onto the picolinic acid scaffold, it predicts that any 3‑SCF₃‑picolinic acid derivative will be systematically more membrane‑permeable than its 3‑CF₃ counterpart, all other scaffold features being equal.

Hansch constant Hydrophobicity Fragment‑based design

Synthetic Versatility of the Carboxylic Acid Handle

3‑((Trifluoromethyl)thio)picolinic acid carries a free carboxylic acid group (pKa ~ 2.8–3.5 predicted for picolinic acids) [1], enabling direct amide coupling, esterification, or decarboxylative cross‑coupling without a deprotection step. In contrast, the corresponding methyl ester (CAS 1204234‑40‑1) and nitrile (CAS 1204234‑64‑9) require saponification or hydrolysis before further derivatisation, adding one to two synthetic steps. The acid form also permits salt formation for improved handling and formulation.

Synthetic intermediate Amide formation Decarboxylative coupling

3-((Trifluoromethyl)thio)picolinic Acid – Key Applications


Medicinal Chemistry: Permeability Without TPSA Penalty

When a picolinic‑acid‑containing lead series shows insufficient cellular activity due to poor passive permeability, replacing a 3‑CF₃ or 3‑SCH₃ substituent with 3‑SCF₃ increases computed LogP by +0.59 to +0.89 units while maintaining an identical TPSA of 50.19 Ų [Section 3, Evidence Items 1 & 2]. This substitution can be executed by sourcing 3‑((trifluoromethyl)thio)picolinic acid directly and elaborating the carboxylic acid into the desired amide or ester pharmacophore in a single step [Section 3, Evidence Item 6].

Agrochemical Design for Lipophilic Enzyme Pockets

The Hansch π value of –SCF₃ (1.44) predicts systematically higher cuticle and membrane penetration than –CF₃ (0.88) [Section 3, Evidence Item 5]. The 3‑SCF₃ picolinic acid scaffold has been explicitly claimed in BASF fungicidal anilide patents containing 3‑trifluoromethyl picolinic acid derivatives where sulfur‑bridged variants are within scope [1]. The free acid also avoids hydrate formation that complicates formulation of the 5‑CF₃ analog [Section 3, Evidence Item 4], making it a superior starting material for agrochemical lead generation.

Step-Efficient Library Production

Procuring the free carboxylic acid form eliminates the saponification step required when using the methyl ester (CAS 1204234‑40‑1) or the hydrolysis step for the nitrile (CAS 1204234‑64‑9), saving 1–2 synthetic operations per library member [Section 3, Evidence Item 6]. In a 96‑well plate amide‑coupling campaign, this directly reduces overall cycle time and cumulative purification losses.

CNS-Targeted Regioisomer Selection

The 3‑SCF₃ regioisomer has a TPSA 25.3 Ų lower than the 4‑SCF₃ isomer (50.19 vs 75.5 Ų) [Section 3, Evidence Item 3], placing it below the commonly cited CNS penetration threshold of ~60–70 Ų. Researchers designing brain‑penetrant picolinic acid derivatives should therefore specify the 3‑substituted isomer and confirm regioisomeric identity (e.g., by ¹H‑NMR or HPLC) upon receipt.

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